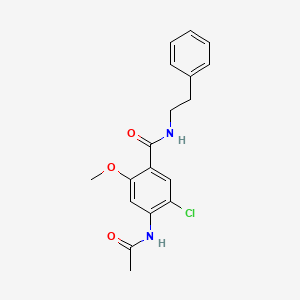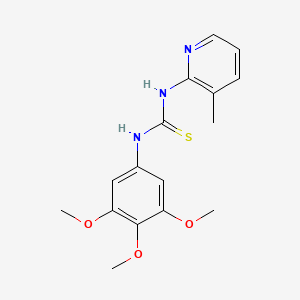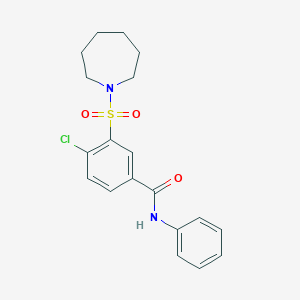![molecular formula C21H21N3O2 B4391844 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B4391844.png)
4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine
説明
4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine, also known as MPDPH, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MPDPH belongs to the class of piperidine compounds and has a molecular weight of 386.47 g/mol.
作用機序
The mechanism of action of 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. Additionally, 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The exact mechanism of action of 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine in neuroprotection and pain relief is still under investigation.
Biochemical and Physiological Effects
4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been shown to have several biochemical and physiological effects. In animal models, 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been shown to increase the levels of antioxidant enzymes and reduce the production of reactive oxygen species. Additionally, 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been shown to improve mitochondrial function and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine for lab experiments is its relatively simple synthesis method. Additionally, 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been shown to have a potent neuroprotective effect, making it a valuable tool for studying the mechanisms of neuronal damage and protection. However, one of the limitations of 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine. One area of interest is the use of 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine in pain relief and to determine its potential as an analgesic. Finally, the development of more efficient synthesis methods and the optimization of 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine's pharmacokinetic properties could lead to the development of more effective therapeutic agents based on this compound.
Conclusion
In conclusion, 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine is a piperidine compound with potential therapeutic applications in neuroprotection and pain relief. The synthesis of 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine is relatively simple, and it has been the subject of several scientific studies. 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been shown to have a potent neuroprotective effect and analgesic properties in animal models. However, further research is needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
科学的研究の応用
4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research is its use as a neuroprotective agent. 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been shown to protect neurons from oxidative damage and reduce the production of reactive oxygen species. Additionally, 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been shown to improve cognitive function and memory in animal models.
Another area of research is the use of 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine as an analgesic. 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine has been shown to have a potent analgesic effect in animal models of pain. The mechanism of action of 4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine in pain relief is not fully understood, but it is believed to involve the modulation of the opioid system.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-10-12-24(13-11-15)21(25)18-9-5-8-17(14-18)20-23-22-19(26-20)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZXPCRMFZUVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)
![N-(4-methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4391781.png)
![11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)
![N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391799.png)
![3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide](/img/structure/B4391803.png)

![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4391823.png)


![N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4391838.png)
![N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4391856.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4391860.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-cyclohexylacetamide](/img/structure/B4391881.png)